molecular formula C37H35F5N4O7S B613563 Fmoc-Arg(Mtr)-Opfp CAS No. 130397-19-2

Fmoc-Arg(Mtr)-Opfp

Cat. No. B613563
M. Wt: 774.77
InChI Key: SNQWXODNGKSQLH-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Arg(Mtr)-Opfp is a peptide-based reagent that has been used in a variety of scientific and research applications. It is composed of three amino acids - Fmoc-Arg-Mtr-Opfp - and is a derivative of the naturally occurring amino acid arginine. The Fmoc-Arg(Mtr)-Opfp reagent has been used in a variety of lab experiments, including but not limited to those involving protein synthesis, peptide synthesis, and drug development. It has become increasingly popular due to its versatility and wide range of applications.

Scientific Research Applications

Biomedical Applications: Peptide-Based Hydrogels

Summary of the Application

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are used in drug delivery and as diagnostic tools for imaging . Fmoc-Arg(Mtr)-Opfp is used in the synthesis of these hydrogels .

Methods of Application or Experimental Procedures

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, has been proposed as a scaffold for bioprinting applications . These peptides contain an aliphatic region and a Lys residue . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, has been reported . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication . These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQWXODNGKSQLH-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35F5N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg(Mtr)-Opfp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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